Melphalan N-oxide
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Overview
Description
Melphalan N-oxide is a derivative of melphalan, a nitrogen mustard alkylating agent used primarily in chemotherapy. This compound retains the core structure of melphalan but includes an additional N-oxide functional group, which may alter its chemical properties and biological activity. This compound is of interest in medicinal chemistry due to its potential therapeutic applications and unique chemical behavior.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Melphalan N-oxide typically involves the oxidation of melphalan. One common method is the use of sodium perborate in acetic acid, which effectively oxidizes the amino group of melphalan to form the N-oxide . The reaction conditions generally include:
Reagent: Sodium perborate
Solvent: Acetic acid
Temperature: Room temperature
Time: Several hours
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would likely involve large-scale oxidation reactions using similar reagents and conditions as in laboratory synthesis. The process would need to be optimized for yield, purity, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Melphalan N-oxide can undergo various chemical reactions, including:
Oxidation: Further oxidation can occur under strong oxidizing conditions.
Reduction: The N-oxide group can be reduced back to the amine.
Substitution: The chloroethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Sodium perborate, acetic acid
Reduction: Hydrogenation catalysts, such as palladium on carbon
Substitution: Nucleophiles like thiols or amines
Major Products
Oxidation: Further oxidized derivatives
Reduction: Melphalan
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Melphalan N-oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the effects of N-oxide functionalization on alkylating agents.
Biology: Investigated for its potential to induce DNA damage and apoptosis in cancer cells.
Medicine: Explored as a potential chemotherapeutic agent with modified activity compared to melphalan.
Mechanism of Action
Melphalan N-oxide, like melphalan, is an alkylating agent that interferes with DNA synthesis. It forms covalent bonds with the N7 position of guanine bases in DNA, leading to cross-linking of DNA strands and disruption of DNA replication and transcription . This results in cytotoxicity, particularly in rapidly dividing cells such as cancer cells.
Comparison with Similar Compounds
Similar Compounds
Melphalan: The parent compound, used widely in chemotherapy.
Chlorambucil: Another nitrogen mustard alkylating agent with similar mechanisms of action.
Cyclophosphamide: A prodrug that is metabolized to an active alkylating agent.
Uniqueness
Melphalan N-oxide is unique due to the presence of the N-oxide functional group, which may alter its pharmacokinetics and pharmacodynamics. This modification can potentially enhance its solubility, stability, and selectivity for certain biological targets compared to melphalan and other similar compounds .
Properties
IUPAC Name |
4-(2-amino-2-carboxyethyl)-N,N-bis(2-chloroethyl)benzeneamine oxide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Cl2N2O3/c14-5-7-17(20,8-6-15)11-3-1-10(2-4-11)9-12(16)13(18)19/h1-4,12H,5-9,16H2,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSKQMLGAUOTSKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)[N+](CCCl)(CCCl)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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